3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-6-7-14(17(21)18-16-8-11-24-19-16)12-15(13)25(22,23)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWCISXVCUWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features a benzamide core substituted with a methyl group at the 4-position, an azepanylsulfonyl group at the 3-position, and a 3-isoxazolyl moiety attached via an amide bond. Retrosynthetically, the molecule can be dissected into three primary components:
- 4-Methylbenzoic acid derivative : Serves as the aromatic backbone.
- Azepanylsulfonyl group : Introduced via sulfonylation.
- 3-Isoxazolylamine : Coupled via amide bond formation.
Synthetic Routes and Methodologies
Synthesis of 3-(Azepanylsulfonyl)-4-Methylbenzoic Acid
Bromination and Sulfonation of 4-Methylbenzoic Acid
The synthesis begins with 3-bromo-4-methylbenzoic acid as the precursor. Bromination is achieved using bromine in the presence of a Lewis acid (e.g., FeBr₃) under controlled conditions. Subsequent sulfonation involves:
- Conversion to sulfinic acid : Treatment with sodium sulfite (Na₂SO₃) in aqueous ethanol at reflux for 6 hours.
- Oxidation to sulfonyl chloride : Reaction with chlorine gas (Cl₂) in hydrochloric acid (HCl) at 0–5°C.
Reaction Scheme :
$$
\text{3-Bromo-4-methylbenzoic acid} \xrightarrow{\text{Na}2\text{SO}3} \text{3-Sulfino-4-methylbenzoic acid} \xrightarrow{\text{Cl}_2} \text{3-Chlorosulfonyl-4-methylbenzoic acid}
$$
Azepane Incorporation
The sulfonyl chloride intermediate reacts with azepane (hexahydroazepine) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, yielding 3-(azepanylsulfonyl)-4-methylbenzoic acid .
Key Parameters :
- Molar ratio: Sulfonyl chloride (1.0 equiv), azepane (1.2 equiv), Et₃N (2.0 equiv).
- Yield: ~75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Amide Bond Formation with 3-Isoxazolylamine
Activation of Carboxylic Acid
The benzoic acid derivative is activated to its acid chloride using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) under reflux for 2 hours. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) are employed for direct amidation.
Coupling with 3-Isoxazolylamine
The activated acid reacts with 3-amino-isoxazole in anhydrous THF at 0°C, gradually warming to room temperature. Triethylamine is added to scavenge HCl generated during the reaction.
Reaction Scheme :
$$
\text{3-(Azepanylsulfonyl)-4-methylbenzoyl chloride} + \text{3-Isoxazolylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimization Notes :
- Coupling agent method: EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, 24 hours, 85% yield.
- Purification: Column chromatography (ethyl acetate/hexane, 1:1) or recrystallization from ethanol/water.
Alternative Synthetic Strategies
One-Pot Sulfonylation-Amidation Approach
A streamlined method involves sequential sulfonylation and amidation without isolating intermediates. The benzoic acid is treated with chlorosulfonic acid, followed by azepane and 3-amino-isoxazole in a single reactor. This reduces purification steps but requires precise stoichiometric control.
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Optimization Considerations
- Sensitivity of Isoxazole Ring : Prolonged exposure to acidic conditions leads to ring-opening. Reactions must be conducted under neutral or mildly basic conditions.
- Sulfonamide Hydrolysis : The azepanylsulfonyl group is susceptible to hydrolysis at elevated temperatures. Monitoring reaction temperature below 40°C is critical.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for sulfonylation and amidation, achieving 90% yield with reduced waste. Regulatory-compliant batches require strict control of residual solvents (e.g., DMF < 500 ppm).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-chlorobenzamide: Similar structure with a chlorine substituent instead of a methyl group.
3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Structural Differences: The presence of the methyl group in 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide may influence its chemical reactivity and biological activity.
Biological Activity: The specific substituents on the benzamide ring can significantly impact the compound’s interaction with biological targets, leading to differences in efficacy and potency.
Biological Activity
3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide, also known as 3-ABM, is a synthetic organic compound characterized by a complex structure that includes a benzamide core, an azepane ring, and an isoxazole moiety. Its molecular formula is with an average mass of approximately 363.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticonvulsant Properties
Research indicates that 3-ABM may exhibit anticonvulsant properties . Studies have shown that it can modulate voltage-gated sodium channels, which are critical in regulating neuronal excitability. In animal models of epilepsy, 3-ABM demonstrated a significant reduction in both seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy treatment .
The mechanism by which 3-ABM exerts its effects involves interaction with specific molecular targets:
- Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modulating their activity.
- Pathways Involved: It may influence signaling pathways related to neuronal excitability and inflammation, contributing to its anticonvulsant and possibly anti-inflammatory effects .
Other Biological Activities
Beyond anticonvulsant effects, 3-ABM is being explored for its potential applications in:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways could make it useful in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 3-ABM, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylbenzamide | Simple benzamide structure | Lacks complex functional groups |
| Sulfanilamide | Contains a sulfanil moiety | Primarily used as an antibiotic |
| Isoxazole derivatives | Incorporate isoxazole rings | Varying biological activities depending on substituents |
The distinct combination of the azepane ring and sulfonamide functionality in 3-ABM may confer unique pharmacological properties compared to simpler analogs .
Case Studies and Research Findings
Several studies have focused on the biological activity of 3-ABM:
- Study on Anticonvulsant Activity: In a controlled study using rodent models, 3-ABM was administered to assess its impact on seizure activity. Results showed a statistically significant decrease in seizure episodes compared to control groups .
- Mechanistic Studies: Research involving electrophysiological techniques demonstrated that 3-ABM effectively blocked sodium currents in neurons, supporting its role as a sodium channel modulator .
- Exploratory Studies on Inflammation: Initial findings from in vitro experiments indicated that 3-ABM could reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in inflammatory disease management .
Q & A
Q. What are the optimal synthetic routes for 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of the azepane ring followed by coupling with the isoxazole moiety. Key steps include:
- Sulfonylation : Use of 1-azepane sulfonyl chloride under inert atmosphere (N₂/Ar) at 0–5°C in anhydrous dichloromethane (DCM) .
- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated intermediate and 3-amino-isoxazole in dimethylformamide (DMF) at room temperature .
- Yield Optimization : Higher yields (>70%) are achieved with slow addition of reagents and rigorous moisture control.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), isocratic elution with 60:40 acetonitrile/0.1% TFA in water; λ = 254 nm .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide (-SO₂N-) and isoxazole (C-H at δ 8.3–8.5 ppm) moieties .
- HRMS : ESI+ mode for molecular ion [M+H]⁺ at m/z 363.1245 (theoretical) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?
Methodological Answer:
- Analog Synthesis : Modify the azepane ring (e.g., replace with piperidine) or isoxazole substituents to assess impact on target binding .
- Biological Assays :
- In vitro: Cytotoxicity via MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ determination) .
- Antiviral Activity: Plaque reduction assay for HSV-1 (EC₅₀) using Vero cells, as described for analogous sulfonamides .
- Computational Modeling : Molecular docking with HSV-1 thymidine kinase (PDB: 2KI5) to predict binding affinity .
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer:
- Hydrolysis Studies : Incubate at pH 3–9 (37°C, 24 hrs) and monitor degradation via HPLC. Sulfonamide bonds are stable at pH 7 but hydrolyze at pH < 3 .
- Photolysis : Expose to UV light (254 nm) in aqueous solution; quantify byproducts via LC-MS/MS .
- Microbial Degradation : Use soil microcosms (OECD 307) to assess biodegradation half-life (t₁/₂) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell density, serum concentration) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets from divergent studies .
- Orthogonal Validation : Confirm antiviral activity via both plaque reduction and qPCR-based viral load quantification .
Q. How can computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or QikProp to estimate logP (2.1), Caco-2 permeability (>50 nm/s), and CYP450 inhibition .
- Metabolism Simulation : CYP3A4-mediated N-dealkylation predicted as the primary metabolic pathway via GLIDE docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
